5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline
Description
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzenesulfonyl group, a nitro group, and a phenoxyethyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c29-28(30)24-12-11-20(19-23(24)25-13-18-33-21-7-3-1-4-8-21)26-14-16-27(17-15-26)34(31,32)22-9-5-2-6-10-22/h1-12,19,25H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFHLLWINPQIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Benzenesulfonyl Group: The piperazine ring is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Nitration: The aromatic ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Phenoxyethyl Substitution: Finally, the phenoxyethyl group is introduced through a nucleophilic substitution reaction using phenoxyethyl bromide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzenesulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-amino-N-(2-phenoxyethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Benzenesulfonic acid and the corresponding piperazine derivative.
Scientific Research Applications
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as a ligand for various receptors.
Biological Studies: Its interactions with biological targets are investigated to understand its potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-aryloxazoles: These compounds share the piperazine and benzenesulfonyl moieties but differ in the aromatic substitution.
5-[4-(benzenesulfonyl)piperazin-1-yl]-N-arylpentanamides: These compounds have a similar piperazine core but differ in the aliphatic substitution.
Uniqueness
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline is unique due to the combination of its nitro group and phenoxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
